molecular formula C29H29FO8 B10836488 Triptolidenol analog 1

Triptolidenol analog 1

Cat. No.: B10836488
M. Wt: 524.5 g/mol
InChI Key: FVQHGGQECDTHSW-YZAYWNIQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triptolidenol analog 1 involves the hydroxylation of triptolide. This process is typically catalyzed by cytochrome P450 enzymes, specifically CYP81AM1, which facilitates the C-15 hydroxylation of dehydroabietic acid . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the stability and yield of the product.

Industrial Production Methods

Industrial production of this compound involves the extraction of raw materials from Tripterygium wilfordii, followed by organic solvent extraction and chromatographic isolation of the desired diterpene lactone compounds . This method ensures the purity and consistency of the compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Triptolidenol analog 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, each with unique pharmacological profiles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of triptolidenol analog 1 involves multiple molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triptolidenol analog 1 is unique due to its specific hydroxylation pattern, which enhances its anti-inflammatory and immunosuppressive effects compared to its parent compound, triptolide . This makes it a valuable compound for developing targeted therapies with reduced toxicity.

Properties

Molecular Formula

C29H29FO8

Molecular Weight

524.5 g/mol

IUPAC Name

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-7-(2-hydroxypropan-2-yl)-1-methyl-17-oxo-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (E)-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C29H29FO8/c1-25(2,33)28-21(37-28)22-29(38-22)26(3)11-10-16-17(13-34-23(16)32)18(26)12-19-27(29,36-19)24(28)35-20(31)9-6-14-4-7-15(30)8-5-14/h4-9,18-19,21-22,24,33H,10-13H2,1-3H3/b9-6+/t18-,19-,21-,22-,24-,26-,27+,28-,29+/m0/s1

InChI Key

FVQHGGQECDTHSW-YZAYWNIQSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5OC(=O)/C=C/C8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O

Canonical SMILES

CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5OC(=O)C=CC8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O

Origin of Product

United States

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